molecular formula C6H10O6 B057097 L-sorbosone CAS No. 49865-02-3

L-sorbosone

Cat. No.: B057097
CAS No.: 49865-02-3
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-KVQBGUIXSA-N
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Description

L-sorbosone: is an organic compound that plays a crucial role as an intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in plants and certain microorganisms. It is a sugar derivative, specifically a ketose, and is involved in various biochemical pathways. Its chemical structure is characterized by the presence of multiple hydroxyl groups, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-sorbosone can be synthesized through several methods, primarily involving the oxidation of L-sorbose. One common method involves the use of L-sorbose dehydrogenase, an enzyme that catalyzes the oxidation of L-sorbose to this compound. This reaction typically requires specific conditions, such as the presence of cofactors like NAD+ or NADP+, and is often carried out in aqueous solutions at controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, this compound is produced through microbial fermentation processes. Certain bacteria, such as Gluconobacter species, are employed to convert L-sorbose to this compound. These bacteria possess the necessary enzymes to facilitate this conversion efficiently. The fermentation process is optimized by controlling factors such as temperature, pH, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-sorbosone undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to produce 2-keto-L-gulonic acid, a key intermediate in the industrial production of L-ascorbic acid.

    Reduction: It can be reduced back to L-sorbose under specific conditions.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and specific enzymes like L-sorbose dehydrogenase.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed to introduce new functional groups.

Major Products

    2-keto-L-gulonic acid: A major product formed through the oxidation of this compound.

    L-sorbose: Formed through the reduction of this compound.

Scientific Research Applications

L-sorbosone has several applications in scientific research:

Mechanism of Action

L-sorbosone exerts its effects primarily through its role as an intermediate in the biosynthesis of L-ascorbic acid. The conversion of this compound to 2-keto-L-gulonic acid involves specific enzymes that facilitate the oxidation process. These enzymes, such as L-sorbose dehydrogenase, act on the hydroxyl groups of this compound, leading to the formation of the keto group in 2-keto-L-gulonic acid. This pathway is crucial for the production of vitamin C in plants and certain microorganisms .

Comparison with Similar Compounds

L-sorbosone can be compared with other similar compounds, such as:

    D-glucosone: Another sugar derivative involved in the biosynthesis of L-ascorbic acid. Unlike this compound, D-glucosone is derived from glucose and follows a different biosynthetic pathway.

    L-sorbose: The precursor of this compound, which undergoes oxidation to form this compound.

    2-keto-L-gulonic acid: The product of this compound oxidation, which is a direct precursor to L-ascorbic acid.

This compound is unique due to its specific role in the biosynthesis of L-ascorbic acid and its involvement in various biochemical pathways. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49865-02-3
Record name Sorbosone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORBOSONE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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